

stability of ozanimod under different storage conditions

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Compound of Interest

Compound Name: Ozanimod

Cat. No.: B609803

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Ozanimod Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of **ozanimod** under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the official storage recommendations for **ozanimod** capsules?

A1: **Ozanimod** capsules, marketed as Zeposia®, should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2] Some regulations permit excursions to 15-30°C (59-86°F).[3] It is advised not to freeze the medication and to store it away from heat, moisture, and direct light.[3][4]

Q2: How stable is **ozanimod** in its solid form when exposed to heat, light, or oxidizing agents?

A2: Forced degradation studies have shown that solid **ozanimod** is highly stable under thermal, photolytic, and oxidative stress.[5][6] No degradation was observed when the drug was exposed to a temperature of 80°C for 2 days, nor when subjected to standard ICH photostability light conditions.[4][5][7] Similarly, exposure to a 30% hydrogen peroxide solution for 3 days at room temperature did not result in degradation.[5]

Q3: Is **ozanimod** susceptible to degradation in acidic or basic conditions?

A3: Yes, **ozanimod** is susceptible to degradation in both acidic and basic environments.

Forced degradation studies showed that the drug degrades when exposed to 0.1N HCl at 80°C for 2 days and 0.1N NaOH at 80°C for 2 days.^{[5][6]} These conditions resulted in the formation of three distinct degradation products (DPs), identified as DP 1, DP 2, and DP 3.^[5]

Q4: How stable are solutions of **ozanimod** intended for experimental use?

A4: **Ozanimod** exhibits excellent short-term stability in solution. When prepared in a solution of ethanol and water, **ozanimod** showed minimal degradation after being stored at room temperature for 48 hours. The observed difference in purity after this period was negligible (0.13% for the sample solution).^{[5][6]} This suggests that researchers can confidently prepare stock and working solutions for short-term experimental use without significant loss of the parent compound.

Q5: What are the known impurities and degradation products of **ozanimod**?

A5: Apart from the three degradation products (DP 1, DP 2, DP 3) formed under acidic and basic stress, other potential impurities can arise from the manufacturing process.^{[5][7]} These include related substances that are byproducts of the synthesis, such as the (R)-enantiomer, alcohol impurity, and N-formyl impurity.^[7]

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
Unexpected peaks in chromatogram when analyzing a newly prepared ozanimod solution.	Contamination of solvent or glassware.	Prepare a fresh solution using high-purity solvents and thoroughly cleaned glassware. Analyze a solvent blank to rule out contamination.
Loss of ozanimod potency in an aqueous buffer solution over time.	pH-mediated hydrolysis.	Ozanimod is known to degrade in acidic and basic conditions. [5][6] Prepare fresh solutions before use and avoid storing them in acidic or basic buffers for extended periods. If buffering is necessary, assess stability at the target pH first.
Appearance of unknown impurities after storing samples in the autosampler.	Solution instability over extended periods.	While stable for up to 48 hours at room temperature, prolonged storage in an autosampler, especially if not temperature-controlled, may lead to degradation.[5] It is recommended to analyze samples within 48 hours of preparation.
Variability in results between different batches of ozanimod.	Presence of synthesis-related impurities.	Ensure the purity of the ozanimod standard and test material using a validated, stability-indicating analytical method. Refer to the supplier's certificate of analysis for information on batch-specific impurities.

Data Presentation: Forced Degradation and Stability Summary

The stability of **ozanimod** was investigated under various stress conditions as per ICH guidelines. The results are summarized below.

Table 1: Summary of Forced Degradation Studies on **Ozanimod**

Stress Condition	Experimental Parameters	Observation	Degradation Products Formed
Acid Hydrolysis	0.1N HCl at 80°C for 2 days	Degradation Occurred	3 (DP 1, DP 2, DP 3)
Base Hydrolysis	0.1N NaOH at 80°C for 2 days	Degradation Occurred	3 (DP 1, DP 2, DP 3)
Oxidative Stress	30% H ₂ O ₂ at Room Temp for 3 days	No Degradation Observed	None
Thermal Stress	Solid drug at 80°C for 2 days	No Degradation Observed	None
Photolytic Stress	Solid drug exposed to ICH Q1B conditions	No Degradation Observed	None

Data sourced from Rajesh Varma B, et al. (2025).[5][6]

Table 2: Solution Stability of **Ozanimod**

Solvent System	Storage Temperature	Duration	% Difference (Sample Purity)
Ethanol: 0.01% aq. TFA (70:30 v/v)	Room Temperature	48 hours	0.13%

Data sourced from Rajesh Varma B, et al. (2025).[5]

Experimental Protocols

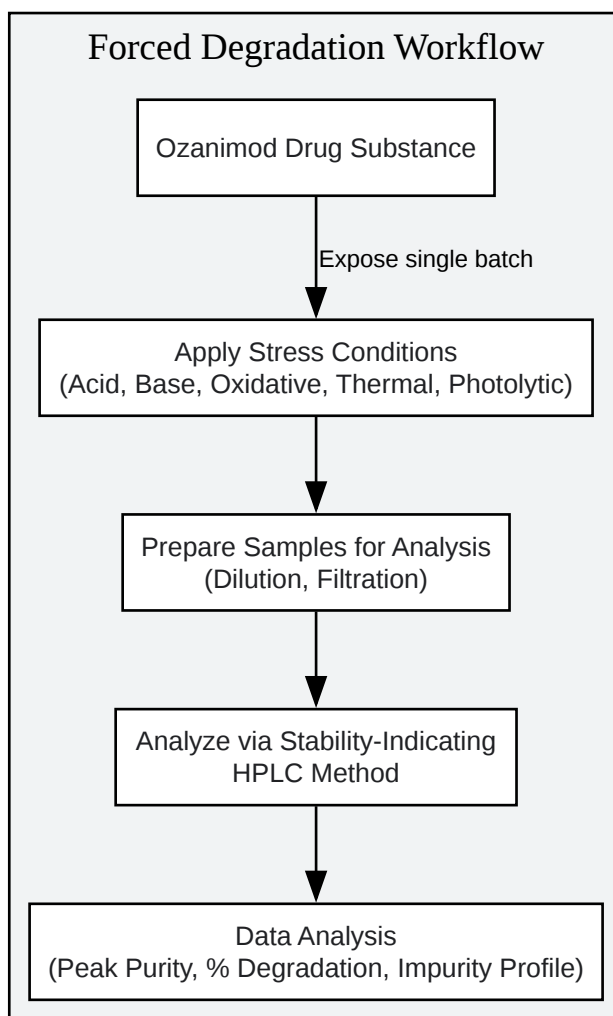
Key Experiment: Stability-Indicating HPLC Method for **Ozanimod** and its Impurities

This method was developed to separate and quantify **ozanimod** in the presence of its degradation products and process-related impurities.^{[5][6]}

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Column: Waters XBridge C18 (150 x 4.6 mm, 5 μ m).
- Mobile Phase: A mixture of ethanol and 0.01% aqueous trifluoroacetic acid (TFA) in a 70:30 (v/v) ratio.
- Flow Rate: 0.7 mL/min.
- Detection Wavelength: 270 nm.
- Column Temperature: Ambient.
- Injection Volume: Not specified in the source. A typical volume is 10-20 μ L.
- Diluent: Mobile phase.

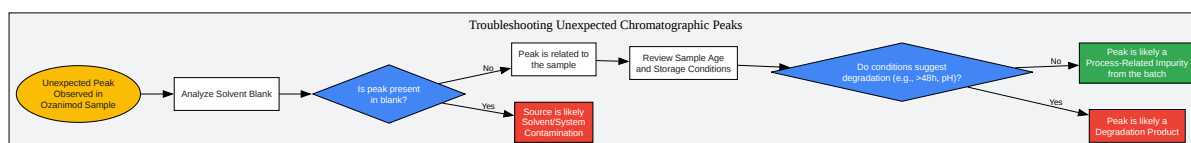
This method was validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis and stability studies.^[5]

Visualizations



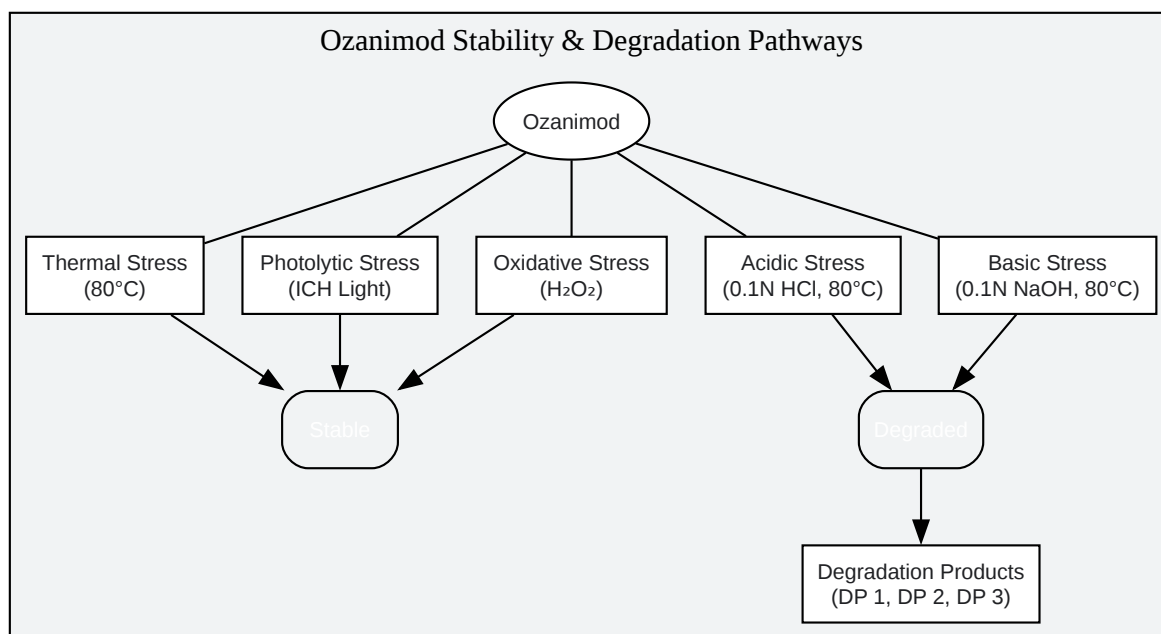
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Caption: Experimental workflow for forced degradation studies of **ozanimod**.



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Caption: Logic diagram for troubleshooting unexpected peaks in HPLC analysis.



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Caption: Summary of **ozanimod** stability under various stress conditions.

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